molecular formula C10H16N2O B15240931 1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine

1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine

Katalognummer: B15240931
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: OQIXWRYBSGAIFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine is an organic compound with a complex structure that includes a benzene ring substituted with a methoxyethyl group and two amine groups

Vorbereitungsmethoden

The synthesis of 1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine can be achieved through several routes. One common method involves the reaction of 4-methylbenzene-1,2-diamine with 2-methoxyethyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

1-N-(2-methoxyethyl)-4-methylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-8-3-4-10(9(11)7-8)12-5-6-13-2/h3-4,7,12H,5-6,11H2,1-2H3

InChI-Schlüssel

OQIXWRYBSGAIFQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NCCOC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.